(Rac)-CP-609754

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

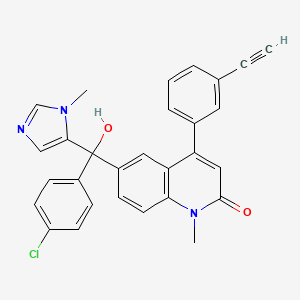

C29H22ClN3O2 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one |

InChI |

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3 |

InChI Key |

JAHDAIPFBPPQHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-CP-609754

Introduction

(Rac)-CP-609754, the racemic mixture of CP-609754, is a potent, reversible inhibitor of farnesyltransferase (FTase).[1][2] It is a quinolinone derivative that has been investigated for its potential anticancer activity due to its ability to inhibit the farnesylation of key signaling proteins, most notably those in the Ras family of small GTPases.[3] This guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and the relevant signaling pathways.

Core Mechanism of Action: Farnesyltransferase Inhibition

The primary mechanism of action of CP-609754 is the inhibition of farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue at the C-terminus of target proteins, a crucial post-translational modification known as farnesylation. This lipid modification is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction, including the Ras proteins (H-Ras, K-Ras, and N-Ras).

By inhibiting farnesyltransferase, CP-609754 prevents the farnesylation of Ras proteins. Unfarnesylated Ras remains in the cytoplasm and is unable to anchor to the inner surface of the plasma membrane, which is a prerequisite for its participation in signaling cascades that regulate cell growth, proliferation, and survival.[3] Kinetic studies have shown that CP-609754 is competitive with the prenyl acceptor (the Ras protein) and noncompetitive with the prenyl donor (farnesyl pyrophosphate), indicating that it binds to the farnesyltransferase-farnesyl pyrophosphate complex to prevent Ras binding.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo potency and efficacy of CP-609754.

Table 1: In Vitro Inhibition of Farnesylation

| Target | Assay System | IC50 | Reference |

| Recombinant Human H-Ras | Enzyme Assay | 0.57 ng/mL | |

| Recombinant Human K-Ras | Enzyme Assay | 46 ng/mL | |

| Mutant H-Ras | 3T3 H-ras (61L)-transfected cells | 1.72 ng/mL |

Table 2: In Vivo Antitumor Activity

| Tumor Model | Dosing Regimen | Efficacy | Reference |

| 3T3 H-ras (61L) tumors in mice | 100 mg/kg, twice daily (oral) | Tumor regression | |

| 3T3 H-ras (61L) tumors in mice | 28 mg/kg | ED50 for tumor growth inhibition |

Table 3: Human Pharmacokinetics and Pharmacodynamics (Phase I Clinical Trial)

| Parameter | Dose | Value/Observation | Reference |

| Half-life | Not specified | ~3 hours | |

| Farnesyltransferase Inhibition | 400 mg twice per day | 95% maximal inhibition in peripheral blood mononuclear cells at 2 hours post-dose | |

| Recommended Phase II Dose (RP2D) | N/A | ≥640 mg twice per day |

Signaling Pathway and Experimental Workflow Visualizations

Ras Signaling Pathway and Point of Inhibition

The following diagram illustrates the Ras signaling pathway and the mechanism by which CP-609754 exerts its effect.

Caption: Inhibition of Ras farnesylation by this compound.

Experimental Workflow for In Vivo Antitumor Activity Assessment

The following diagram outlines a typical experimental workflow to evaluate the in vivo efficacy of CP-609754.

Caption: Workflow for in vivo assessment of antitumor activity.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

-

Objective: To determine the IC50 of CP-609754 for the inhibition of H-Ras and K-Ras farnesylation.

-

Materials: Recombinant human farnesyltransferase, recombinant human H-Ras and K-Ras proteins, [3H]-farnesyl pyrophosphate, CP-609754.

-

Methodology:

-

A reaction mixture containing farnesyltransferase, the specific Ras protein, and varying concentrations of CP-609754 is prepared in a suitable buffer.

-

The reaction is initiated by the addition of [3H]-farnesyl pyrophosphate.

-

The mixture is incubated to allow for the enzymatic reaction to proceed.

-

The reaction is stopped, and the amount of [3H]-farnesyl incorporated into the Ras protein is quantified, typically by scintillation counting after separating the protein from the unincorporated [3H]-farnesyl pyrophosphate.

-

The concentration of CP-609754 that inhibits 50% of the farnesyltransferase activity (IC50) is calculated from the dose-response curve.

-

Cell-Based Farnesylation Inhibition Assay

-

Objective: To assess the ability of CP-609754 to inhibit Ras farnesylation in a cellular context.

-

Cell Line: 3T3 cells transfected with a mutant H-Ras (61L) gene.

-

Methodology:

-

The transfected 3T3 cells are cultured in the presence of varying concentrations of CP-609754.

-

The cells are metabolically labeled with [35S]methionine.

-

Cell lysates are prepared, and the Ras proteins are immunoprecipitated.

-

The immunoprecipitated proteins are resolved by SDS-PAGE. Farnesylated and unfarnesylated forms of Ras exhibit different mobilities on the gel.

-

The gel is analyzed by autoradiography to visualize the [35S]-labeled Ras proteins.

-

The IC50 is determined as the concentration of CP-609754 that causes a 50% reduction in the farnesylated form of H-Ras.

-

In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the antitumor activity of CP-609754 in a mouse tumor model.

-

Animal Model: Nude mice bearing xenograft tumors from 3T3 H-ras (61L)-transfected cells.

-

Methodology:

-

Tumor cells are subcutaneously injected into the mice.

-

Once tumors reach a specified size, the mice are randomized into treatment and control groups.

-

The treatment group receives oral doses of CP-609754 (e.g., 100 mg/kg twice daily), while the control group receives a vehicle.

-

Tumor size and mouse body weight are measured regularly throughout the study.

-

The study is concluded when tumors in the control group reach a predetermined size.

-

The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The dose required to inhibit tumor growth by 50% (ED50) can also be determined.

-

Human Phase I Clinical Trial Protocol

-

Objective: To determine the maximum-tolerated dose (MTD), dose-limiting toxicities (DLT), pharmacokinetics, and pharmacodynamics of CP-609754 in patients with advanced solid tumors.

-

Study Design: An open-label, dose-escalation study.

-

Patient Population: Patients with advanced malignant tumors refractory to standard therapies.

-

Methodology:

-

Patients are enrolled in cohorts and receive escalating oral doses of CP-609754, either once or twice daily.

-

Patients are monitored for adverse events to determine DLTs and the MTD.

-

Blood samples are collected at various time points to analyze the plasma concentration of CP-609754 (pharmacokinetics).

-

Peripheral blood mononuclear cells are isolated from blood samples to assess the level of farnesyltransferase inhibition (pharmacodynamics).

-

The recommended Phase II dose (RP2D) is determined based on the safety, pharmacokinetic, and pharmacodynamic data.

-

This compound is a potent inhibitor of farnesyltransferase that prevents the post-translational modification and subsequent membrane localization of key signaling proteins like H-Ras. This mechanism disrupts the Ras signaling pathway, which is frequently dysregulated in cancer, leading to antitumor effects in preclinical models. Phase I clinical data have established a safety profile and a recommended dose for further investigation, demonstrating target engagement in humans. This body of evidence underscores the well-defined mechanism of action of this compound as a farnesyltransferase inhibitor.

References

(Rac)-CP-609754: An In-Depth Technical Guide to a Potent Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-609754 is the racemic mixture of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase).[1] This enzyme plays a critical role in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[2] By attaching a farnesyl lipid group, FTase enables the anchoring of these proteins to the cell membrane, a prerequisite for their activation and subsequent involvement in intracellular signal transduction pathways that govern cell growth, differentiation, and survival.[2]

Initially developed as a potential anti-cancer agent targeting oncogenic Ras, the therapeutic potential of farnesyltransferase inhibitors (FTIs) like CP-609,754 is now understood to be more complex.[3][4] While the inhibition of Ras farnesylation is a key mechanism, emerging evidence suggests that the anti-neoplastic effects of FTIs may also be mediated through the modulation of other farnesylated proteins, such as RhoB. This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Chemical Properties and Synthesis

CP-609,754, also known as LNK-754 or OSI-754, is a quinolinone derivative.

| Property | Value |

| Chemical Name | 6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one |

| Molecular Formula | C29H22ClN3O2 |

| Molecular Weight | 479.96 g/mol |

| CAS Number | 1190094-64-4 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C as a powder |

A detailed, publicly available synthesis protocol for this compound is not readily found in the reviewed literature.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of farnesyltransferase. Kinetic studies have shown that CP-609,754 is competitive with the prenyl acceptor protein (e.g., H-Ras) and noncompetitive with the prenyl donor, farnesyl pyrophosphate (FPP). This suggests that the inhibitor binds to the FTase-FPP complex and competes with the binding of the target protein.

The primary consequence of FTase inhibition is the prevention of farnesylation of key signaling proteins. This disrupts their localization to the cell membrane and, consequently, their ability to participate in downstream signaling cascades.

Signaling Pathways Affected

The inhibitory action of this compound primarily impacts the Ras and Rho signaling pathways.

While initially focused on Ras, research has revealed that other proteins, such as RhoB, are also critical targets of FTIs. RhoB is a short-lived protein that, unlike other Ras proteins, can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited. This leads to an accumulation of geranylgeranylated RhoB, which has distinct cellular functions and localization compared to its farnesylated counterpart, affecting processes like endocytic trafficking.

Preclinical Data

In Vitro Activity

CP-609,754 has demonstrated potent inhibition of farnesylation in various in vitro models.

| Assay | Target | Cell Line | IC50 | Reference |

| Farnesylation of recombinant human H-Ras | H-Ras | N/A | 0.57 ng/mL | |

| Farnesylation of recombinant human K-Ras | K-Ras | N/A | 46 ng/mL | |

| Farnesylation of mutant H-Ras | H-Ras (61L) | 3T3 transfectants | 1.72 ng/mL |

In Vivo Activity

In vivo studies using a mouse xenograft model have confirmed the anti-tumor activity of CP-609,754.

| Animal Model | Tumor Type | Dosing | Efficacy | Reference |

| Nude mice | 3T3 H-ras (61L) tumors | Twice daily oral dosing | ED50 for tumor growth inhibition: 28 mg/kg. Tumor regression at 100 mg/kg. | |

| Nude mice | 3T3 H-ras (61L) tumors | Continuous i.p. infusion | >50% tumor growth inhibition at plasma concentrations >118 ng/mL. |

Clinical Data

A Phase I open-label study of CP-609,754 was conducted in patients with advanced solid tumors.

Pharmacokinetics

| Parameter | Value | Reference |

| Absorption | Rapid oral absorption | |

| Half-life (t1/2) | Approximately 3 hours | |

| Exposure | Proportional increase with dose |

Pharmacodynamics

| Parameter | Value | Reference |

| Target Inhibition | A dose of 400 mg twice daily resulted in an average of 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells 2 hours post-dose. | |

| Recommended Phase II Dose (RP2D) | ≥640 mg twice per day |

Safety and Tolerability

The drug was generally well-tolerated. The maximum-tolerated dose was not reached, and the dose-limiting toxicity observed at the highest dose (640 mg twice daily) was grade 3 neuropathy in one of six patients.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

This protocol is based on a general fluorimetric method for screening FTase inhibitors.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)

-

This compound

-

Assay buffer (composition may vary, but typically contains a buffer such as Tris-HCl, MgCl2, ZnCl2, and DTT)

-

384-well black microplates

-

Fluorescence plate reader

Methodology:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the FTase enzyme solution, FPP, and the different concentrations of this compound. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding the dansyl-peptide substrate to all wells.

-

Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Nude mice

-

3T3 H-ras (61L) transfected cells

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Methodology:

-

Culture 3T3 H-ras (61L) cells and prepare a cell suspension for injection.

-

Subcutaneously inject the cells into the flank of each nude mouse.

-

Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at various doses (e.g., 28 mg/kg, 100 mg/kg) via the desired route (oral gavage or intraperitoneal injection) on a set schedule (e.g., twice daily) for a specified duration (e.g., 14-21 days). The control group receives the vehicle.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice, and excise and weigh the tumors.

-

Calculate the tumor growth inhibition for each treatment group compared to the control group to determine the ED50.

Conclusion

This compound is a potent farnesyltransferase inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, initially thought to be solely through the inhibition of Ras signaling, is now appreciated to involve other farnesylated proteins like RhoB, highlighting the complexity of its cellular effects. The Phase I clinical trial data provide valuable insights into its pharmacokinetic and pharmacodynamic profile in humans, establishing a recommended dose for further clinical investigation. The experimental protocols detailed herein offer a framework for the continued preclinical and clinical evaluation of this compound and other farnesyltransferase inhibitors in the development of novel cancer therapeutics.

References

(Rac)-CP-609754: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-609754 is a potent, orally bioavailable, and reversible inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cellular signaling, most notably the Ras family of small GTPases. The aberrant signaling of Ras due to mutations is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the discovery, preclinical development, and early clinical evaluation of this compound, a quinolinone-based FTase inhibitor. It includes a summary of its in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the design of its Phase I clinical trial. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to offer a comprehensive resource for researchers in the field of oncology and drug development.

Introduction: The Rationale for Farnesyltransferase Inhibition

The Ras family of proteins (H-Ras, K-Ras, and N-Ras) act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in Ras genes are found in approximately 30% of all human tumors, leading to constitutively active Ras proteins that drive oncogenesis.[1] For Ras proteins to function, they must be localized to the plasma membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is the transfer of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue near the C-terminus of the protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).

Inhibition of FTase presents a rational approach to anticancer therapy by preventing Ras membrane localization and thereby abrogating its oncogenic signaling. This compound emerged from efforts to develop small molecule inhibitors of this critical enzyme.

Discovery and Synthesis of the Quinolinone Class of Farnesyltransferase Inhibitors

While the specific discovery path of this compound is not extensively detailed in the public literature, the compound belongs to a class of (imidazol-5-yl)methyl-2-quinolinone derivatives developed as farnesyltransferase inhibitors. The general discovery process for such compounds involves high-throughput screening of chemical libraries to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

A representative synthesis for this class of compounds is described in the patent literature (WO1997021701A1).[2] The core quinolinone scaffold is typically constructed, followed by the addition of the key imidazole-containing side chain.

The following is a generalized synthetic scheme based on related compounds in the patent literature and is illustrative of the chemical synthesis for this class of inhibitors.

A potential synthetic route involves the hydrolysis of an intermediate ether to form the quinolinone ring, followed by N-alkylation to introduce substituents on the quinolinone nitrogen.[2]

Mechanism of Action

This compound is a potent and reversible inhibitor of farnesyltransferase.[1] Kinetic studies have shown that it is competitive with the protein substrate (e.g., H-Ras) and noncompetitive with the farnesyl pyrophosphate (FPP) donor. This suggests that CP-609754 binds to the FTase-FPP complex and prevents the subsequent binding of the Ras protein. The inhibitor exhibits a slow on/off rate, contributing to its durable inhibition of the enzyme.

Mechanism of Farnesyltransferase Inhibition by this compound.

Preclinical Development

In Vitro Activity

This compound demonstrated potent inhibition of farnesyltransferase in both enzymatic and cell-based assays.

| Assay | Target | IC50 |

| Enzymatic Assay | Recombinant Human H-Ras Farnesylation | 0.57 ng/mL |

| Enzymatic Assay | Recombinant Human K-Ras Farnesylation | 46 ng/mL |

| Cell-Based Assay | Farnesylation of mutant H-Ras in 3T3 cells | 1.72 ng/mL |

In Vivo Efficacy in Tumor Models

The antitumor activity of this compound was evaluated in mouse xenograft models using 3T3 cells transfected with the H-ras oncogene.

| Dosing Regimen | Model | Efficacy Endpoint | Result |

| Twice-daily oral dosing | 3T3 H-ras (61L) tumors | ED50 for tumor growth inhibition | 28 mg/kg |

| Twice-daily oral dosing | 3T3 H-ras (61L) tumors | Tumor regression | 100 mg/kg |

| Continuous i.p. infusion | 3T3 H-ras (61L) tumors | Tumor growth inhibition | >50% |

| Continuous i.p. infusion | 3T3 H-ras (61L) tumors | Tumor FTase activity inhibition | >30% |

Note: The in vivo efficacy was associated with maintaining plasma concentrations of the drug above 118 ng/mL.

Preclinical In Vivo Efficacy Workflow.

Clinical Development: Phase I Study

A Phase I, open-label, dose-escalation study of this compound was conducted in patients with advanced solid tumors refractory to standard therapies.

Study Design and Objectives

-

Primary Objectives: To determine the maximum-tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D).

-

Secondary Objectives: To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the drug.

-

Design: An accelerated dose-escalation strategy was used, with a modified Fibonacci sequence initiated after the first DLT. Patients received oral this compound either once or twice daily.

Phase I Clinical Trial Workflow.

Clinical Trial Results

A total of 21 patients were enrolled, and the dose was escalated from 20 mg once daily to 640 mg twice daily.

Key Findings:

| Parameter | Result |

| Maximum-Tolerated Dose (MTD) | Not reached. |

| Dose-Limiting Toxicity (DLT) | Grade 3 neuropathy in one of six patients at 640 mg twice daily. |

| Pharmacokinetics (PK) | Rapid oral absorption, half-life of approximately 3 hours, proportional increase in exposure with dose. |

| Pharmacodynamics (PD) | 95% maximal inhibition of FTase activity in peripheral blood mononuclear cells (PBMCs) at a dose of 400 mg twice daily. |

| Recommended Phase II Dose (RP2D) | ≥640 mg twice daily. |

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of a farnesyl group to a protein substrate.

-

Materials:

-

Recombinant human farnesyltransferase

-

Recombinant H-Ras protein

-

[³H]-Farnesyl pyrophosphate (FPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Scintillation vials and scintillation fluid

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, recombinant FTase, and the test compound or vehicle.

-

Initiate the reaction by adding recombinant H-Ras and [³H]-FPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding SDS-containing buffer).

-

Separate the radiolabeled H-Ras from the unreacted [³H]-FPP using a method like filter binding or protein precipitation.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by nonlinear regression.

-

Cell-Based H-Ras Farnesylation Assay

This assay determines the inhibition of Ras farnesylation within a cellular context.

-

Materials:

-

3T3 cells transfected with mutant H-Ras (e.g., H-ras 61L).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

[³⁵S]-Methionine.

-

Lysis buffer (e.g., RIPA buffer).

-

Antibody specific for H-Ras.

-

Protein A/G beads for immunoprecipitation.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Autoradiography film or phosphorimager.

-

-

Procedure:

-

Plate the H-Ras transfected 3T3 cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle for a specified duration.

-

During the last few hours of treatment, replace the medium with methionine-free medium containing [³⁵S]-methionine to metabolically label newly synthesized proteins.

-

Wash the cells and lyse them in lysis buffer.

-

Immunoprecipitate H-Ras from the cell lysates using an anti-H-Ras antibody and protein A/G beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the proteins and separate them by SDS-PAGE. Farnesylated Ras migrates faster than its unfarnesylated precursor.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging.

-

Quantify the band intensities corresponding to the farnesylated and unfarnesylated forms of H-Ras to determine the IC50.

-

Pharmacodynamic Analysis of FTase Inhibition in PBMCs

This method was used in the Phase I clinical trial to assess the biological activity of the drug in patients.

-

Materials:

-

Patient whole blood samples collected in heparinized tubes.

-

Ficoll-Paque for PBMC isolation.

-

Cell lysis buffer.

-

Protein assay reagent (e.g., BCA).

-

FTase activity assay reagents (as described in 6.1, but using a non-radioactive method if available).

-

-

Procedure:

-

Collect whole blood from patients at specified time points (e.g., pre-dose and 2 hours post-dose).

-

Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.

-

Wash the isolated PBMCs.

-

Prepare cell lysates from the PBMCs.

-

Determine the total protein concentration in each lysate.

-

Measure the farnesyltransferase activity in a standardized amount of protein from each lysate using an in vitro FTase assay.

-

Calculate the percent inhibition of FTase activity relative to the pre-dose baseline for each patient.

-

Conclusion

This compound is a potent farnesyltransferase inhibitor that demonstrated significant preclinical antitumor activity and target engagement in an early-phase clinical trial. The Phase I study established a favorable safety profile and a recommended dose for further investigation, with clear evidence of pharmacokinetic and pharmacodynamic modulation. While the maximum-tolerated dose was not reached, the study provided a strong foundation for the continued development of this class of compounds. This technical guide consolidates the key data and methodologies from the discovery and development of this compound, offering a valuable resource for the scientific community engaged in the development of targeted cancer therapies.

References

An In-depth Technical Guide to (Rac)-CP-609754: A Farnesyltransferase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (Rac)-CP-609754, a racemic mixture of the potent farnesyltransferase inhibitor, CP-609754. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Identity and Structure

This compound, also known by its synonyms (Rac)-LNK-754 and (Rac)-OSI-754, is a synthetic small molecule belonging to the quinolinone class of compounds.[1] The racemic mixture contains equal amounts of the two enantiomers of 6-((4-chlorophenyl)(hydroxy)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methylquinolin-2(1H)-one. The CAS number for the racemic mixture is 439153-64-7.[2]

Chemical Structure:

The chemical structure of the (R)-enantiomer, CP-609754, is presented below. The racemic mixture, this compound, is a 1:1 mixture of this enantiomer and its (S)-enantiomer.

Image of the chemical structure of CP-609754

(A 2D chemical structure diagram of the (R)-enantiomer of CP-609754 would be placed here if image generation were possible.)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (±)-6-[(4-chlorophenyl)(hydroxy)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethynylphenyl)-1-methyl-2(1H)-quinolinone | Adapted from[3] |

| CAS Number | 439153-64-7 | [2] |

| Molecular Formula | C₂₉H₂₂ClN₃O₂ | [2] |

| Molecular Weight | 479.96 g/mol | |

| Solubility | Soluble in DMSO | Inferred from multiple sources |

| Storage | Store at -20°C as a solid. In DMSO, stable for up to 24 hours at 4°C and for several months at -80°C. | Inferred from multiple sources |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of the target protein.

Farnesylation is essential for the proper localization of Ras proteins to the inner surface of the plasma membrane, a prerequisite for their activation and subsequent engagement in downstream signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby blocking their membrane association and abrogating their signaling functions. This disruption of the Ras signaling cascade is a key mechanism underlying the anti-cancer potential of farnesyltransferase inhibitors.

Diagram 1: Mechanism of action of this compound.

Pharmacological Properties and Biological Activity

The primary pharmacological effect of this compound is the inhibition of farnesyltransferase. The resolved (R)-enantiomer, CP-609754, has demonstrated potent inhibitory activity.

Table 2: In Vitro Biological Activity of CP-609754

| Parameter | Value | Cell Line/Assay Conditions | Source |

| IC₅₀ (Farnesylation Inhibition) | 1.72 ng/mL | Mutant H-Ras in 3T3 H-ras (61L)-transfected cells |

Note: The IC₅₀ value is for the resolved (R)-enantiomer, CP-609754. The activity of the racemic mixture may differ.

Due to its mechanism of action, this compound has been investigated for its therapeutic potential in diseases characterized by aberrant Ras signaling, such as various cancers. Additionally, research has explored its potential application in Alzheimer's disease.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the evaluation of this compound.

In Vitro Farnesyltransferase Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound in inhibiting farnesyltransferase activity.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP), [³H]-labeled

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant FTase, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding a mixture of [³H]-FPP and the biotinylated Ras peptide substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution containing EDTA.

-

Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

-

Incubate for 30 minutes to allow for binding.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-farnesyl group to the bead will generate a signal.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 2: In Vitro FTase Inhibition Assay Workflow.

Cell-Based Ras Farnesylation Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit Ras farnesylation within a cellular context.

Materials:

-

Cancer cell line with a known Ras mutation (e.g., H-Ras transformed NIH 3T3 cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against Ras (one that recognizes both farnesylated and unfarnesylated forms)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE. Unfarnesylated Ras migrates slower than farnesylated Ras, resulting in a characteristic band shift.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against Ras.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band shift to determine the extent of farnesylation inhibition at different concentrations of this compound.

Diagram 3: Cell-Based Ras Farnesylation Assay Workflow.

Summary and Conclusion

This compound is a racemic farnesyltransferase inhibitor with a well-defined chemical structure and mechanism of action. By targeting the critical post-translational modification of Ras proteins, it disrupts a key signaling pathway implicated in oncogenesis. The provided data and experimental protocols offer a foundation for further investigation into the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully characterize the physicochemical properties of the racemate and to elucidate its efficacy in various preclinical models of cancer and other diseases.

References

Farnesyltransferase Inhibitor (Rac)-CP-609754: A Technical Guide

Synonyms: (Rac)-LNK-754, (Rac)-OSI-754

This technical guide provides an in-depth overview of the racemic compound (Rac)-CP-609754, a potent farnesyltransferase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative pharmacological data, experimental protocols, and affected signaling pathways.

Core Compound Identity and Activity

This compound and its synonyms, (Rac)-LNK-754 and (Rac)-OSI-754, refer to the same racemic mixture. The biological activity resides in the CP-609754 molecule, which acts as a reversible inhibitor of farnesyltransferase (FTase)[1][2]. This enzyme plays a crucial role in the post-translational modification of various proteins by attaching a farnesyl group, a process essential for their proper cellular localization and function[3].

Mechanism of Action

CP-609754 exerts its effects by inhibiting the farnesylation of key signaling proteins. Kinetic studies have revealed that it is competitive with the prenyl acceptor (the protein substrate, such as H-Ras) and noncompetitive with the prenyl donor (farnesyl pyrophosphate). This suggests that the inhibitor binds to the FTase-farnesyl pyrophosphate complex and competes with the binding of the target protein[2].

The primary targets of farnesyltransferase inhibitors are proteins containing a C-terminal CaaX box motif. The most well-known of these are the Ras family of small GTPases (H-Ras, K-Ras, N-Ras), which are critical regulators of cell growth, differentiation, and survival[4]. By preventing the farnesylation of Ras, CP-609754 inhibits its localization to the plasma membrane, thereby blocking its downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway.

Beyond the Ras pathway, research has shown that the anti-neoplastic effects of farnesyltransferase inhibitors are also mediated through the alteration of other farnesylated proteins, most notably RhoB. RhoB is a member of the Rho family of small GTPases involved in regulating the actin cytoskeleton and membrane trafficking. Inhibition of RhoB farnesylation leads to its alternative prenylation with a geranylgeranyl group, altering its cellular localization and function, which can contribute to the anti-tumor effects of the inhibitor.

Quantitative Pharmacological Data

The inhibitory potency of CP-609754 has been characterized in various assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of CP-609754

| Target | Assay System | IC50 |

| Farnesylation of recombinant human H-Ras | Enzyme Assay | 0.57 ng/mL |

| Farnesylation of recombinant human K-Ras | Enzyme Assay | 46 ng/mL |

| Farnesylation of mutant H-Ras | 3T3 H-ras (61L)-transfected cell line | 1.72 ng/mL |

Table 2: Phase I Clinical Trial Pharmacokinetic and Pharmacodynamic Data for CP-609754

| Parameter | Value | Conditions |

| Pharmacokinetics | ||

| Half-life (t½) | ~3 hours | Oral administration in patients with advanced solid tumors |

| Time to maximum concentration (Tmax) | Rapid oral absorption | Oral administration in patients with advanced solid tumors |

| Pharmacodynamics | ||

| Farnesyltransferase Inhibition | 95% maximal inhibition in peripheral blood mononuclear cells (PBMCs) | 2 hours post-dose with 400 mg twice daily |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

In Vitro Farnesyltransferase Inhibition Assay

This protocol is based on commercially available fluorimetric assay kits.

Objective: To quantify the inhibitory activity of CP-609754 on farnesyltransferase in vitro.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

CP-609754 dissolved in DMSO

-

Black 96-well or 384-well plates

-

Fluorescence plate reader (excitation ~340 nm, emission ~550 nm)

Procedure:

-

Prepare a serial dilution of CP-609754 in DMSO and then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

In each well of the microplate, add the diluted CP-609754 or control.

-

Add the recombinant farnesyltransferase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.

-

Immediately measure the fluorescence at time zero.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the final fluorescence.

-

Calculate the percent inhibition for each concentration of CP-609754 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for HDJ-2 Farnesylation Status

This protocol is adapted from studies assessing the in vivo activity of farnesyltransferase inhibitors. The inhibition of farnesylation of the chaperone protein HDJ-2 (a known FTase substrate) results in a slower migrating, unfarnesylated form detectable by a mobility shift on SDS-PAGE.

Objective: To determine the effect of CP-609754 on the farnesylation of HDJ-2 in cells or tissues.

Materials:

-

Cell or tissue lysates treated with CP-609754 or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels (e.g., 10% polyacrylamide)

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-HDJ-2

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenize tissues in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the bands corresponding to farnesylated and unfarnesylated HDJ-2.

Immunohistochemistry for Amyloid-β Plaques in 5XFAD Mice

This protocol is based on standard immunohistochemistry procedures used for the analysis of Alzheimer's disease mouse models.

Objective: To visualize and quantify the amyloid-β plaque burden in the brains of 5XFAD mice treated with LNK-754.

Materials:

-

Formalin-fixed, paraffin-embedded or cryopreserved brain sections from 5XFAD mice

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBST with 0.3% Triton X-100)

-

Primary antibody: anti-Aβ (e.g., 6E10 or 4G8)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Counterstain (e.g., hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the brain sections if necessary.

-

Perform antigen retrieval by heating the sections in the appropriate buffer.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Permeabilize and block non-specific binding with the blocking solution.

-

Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.

-

Wash the sections with PBST.

-

Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash the sections with PBST.

-

Incubate with the ABC reagent for 1 hour at room temperature.

-

Wash the sections with PBST.

-

Develop the signal with the DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with coverslips.

-

Image the sections using a brightfield microscope and quantify the plaque area using image analysis software.

Western Blot for Tau Phosphorylation

This protocol is based on standard western blotting procedures to assess changes in tau phosphorylation.

Objective: To determine the levels of phosphorylated tau in brain lysates from 5XFAD mice treated with LNK-754.

Materials:

-

Brain tissue homogenates

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein concentration assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Blocking buffer

-

Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1) and anti-total tau

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate separate membranes with primary antibodies against specific phospho-tau epitopes or total tau overnight at 4°C.

-

Wash the membranes with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membranes with TBST.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Caption: Inhibition of Farnesyltransferase by this compound and its downstream effects.

Caption: A general workflow for the preclinical evaluation of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Farnesyltransferase and Its Inhibition

An In-depth Technical Guide on Farnesyltransferase Inhibition by (Rac)-CP-609754

This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor, this compound, for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.

Farnesyltransferase (FTase) is a crucial enzyme in the prenyltransferase class that catalyzes the post-translational modification of proteins by adding a 15-carbon farnesyl group to a cysteine residue within a CaaX motif at the protein's carboxyl terminus.[1] This process, known as farnesylation, is a type of prenylation that renders proteins more hydrophobic, facilitating their anchoring to cell membranes, which is critical for their biological function.[1]

Key substrates for FTase include members of the Ras superfamily of small GTP-binding proteins.[1][2] These proteins are pivotal in regulating downstream signaling pathways, such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are integral to cell cycle progression, proliferation, and survival.[3] Dysregulation of Ras and other farnesylated proteins is commonly implicated in various cancers, making FTase a significant target for anti-cancer drug development. Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block this enzymatic activity, thereby preventing the proper function of key signaling proteins like Ras.

This compound: An Overview

This compound is the racemic mixture of CP-609754, a potent and reversible quinolinone derivative that acts as a farnesyltransferase inhibitor. It has been investigated for its potential therapeutic applications in the treatment of cancer and Alzheimer's disease. By inhibiting farnesyltransferase, CP-609754 disrupts the localization and function of farnesylated proteins, thereby interfering with oncogenic signaling pathways.

Quantitative Data: Inhibitory Activity of CP-609754

The inhibitory potency of CP-609754 has been quantified against key oncoproteins. The following table summarizes the available IC50 values.

| Target Protein | Inhibitory Concentration (IC50) |

| Recombinant Human H-Ras | 0.57 ng/mL |

| Recombinant Human K-Ras | 46 ng/mL |

Data sourced from multiple chemical supplier databases.

In a phase I clinical trial involving patients with advanced solid tumors, pharmacokinetic and pharmacodynamic analyses were conducted. The results predicted that a dose of 400 mg of CP-609,754 administered twice daily would lead to a 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells two hours after dosing.

Signaling Pathways and Experimental Workflow

Farnesyltransferase-Mediated Signaling Pathway

Farnesyltransferase plays a critical role in enabling the function of Ras proteins, which are central to multiple downstream signaling cascades that promote cell growth and proliferation. Inhibition of FTase by CP-609754 blocks the necessary farnesylation of Ras, preventing its membrane association and subsequent activation of these pathways.

Caption: Inhibition of the Ras signaling pathway by this compound.

Experimental Workflow for FTase Inhibition Assay

A common method to screen for farnesyltransferase inhibitors is a fluorimetric assay. This workflow outlines the key steps in such an experiment, from reagent preparation to data analysis, to determine the inhibitory potential of a compound like CP-609754.

Caption: Workflow for a fluorimetric farnesyltransferase inhibitor assay.

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol is based on a common method for measuring FTase activity and its inhibition in a high-throughput format.

Objective: To quantify the inhibitory effect of this compound on farnesyltransferase activity.

Materials:

-

Purified farnesyltransferase (FTase) enzyme.

-

Farnesyl pyrophosphate (FPP) substrate.

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS).

-

Assay Buffer (e.g., Tris-HCl buffer containing MgCl2 and ZnCl2).

-

TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Black, flat-bottom 384-well microplates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FTase enzyme in assay buffer.

-

Prepare a substrate mixture containing FPP and the dansyl-peptide substrate in assay buffer.

-

Prepare serial dilutions of this compound to test a range of concentrations. Also, prepare a vehicle control (e.g., DMSO).

-

-

Assay Protocol (384-well format):

-

To each well, add 5 µL of the this compound dilution or vehicle control.

-

Add 10 µL of the FTase enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Prepare the Working Reagent by mixing the substrate mixture, assay buffer, and TCEP.

-

Initiate the reaction by adding 25 µL of the Working Reagent to each well.

-

Mix the plate gently.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at time zero (T=0).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

After incubation, measure the final fluorescence intensity (T=60).

-

The excitation wavelength should be set to ~340 nm and the emission wavelength to ~550 nm.

-

-

Data Analysis:

-

Subtract the T=0 reading from the T=60 reading for each well to get the net change in fluorescence.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of farnesyltransferase, effectively blocking the farnesylation of key signaling proteins like H-Ras and K-Ras. By disrupting the membrane localization and function of these proteins, it inhibits critical downstream pathways involved in cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in oncology and drug discovery who are investigating farnesyltransferase inhibition as a therapeutic strategy.

References

(Rac)-CP-609754: An In-Depth Technical Guide on its Effect on Ras Protein Farnesylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-609754 is a potent and reversible inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins, most notably the Ras family of small GTPases.[1][2] Farnesylation, the attachment of a farnesyl pyrophosphate moiety, is essential for the membrane localization and subsequent activation of Ras proteins.[3] Dysregulation of Ras signaling is implicated in a significant portion of human cancers, making FTase a compelling target for anticancer drug development.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on Ras protein farnesylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Kinetic studies have revealed that CP-609,754 acts as a competitive inhibitor with respect to the prenyl acceptor, the H-Ras protein, and a noncompetitive inhibitor concerning the prenyl donor, farnesyl pyrophosphate (FPP). This suggests that the compound binds to the FTase-FPP complex and competes with Ras for binding. CP-609,754 is a reversible inhibitor characterized by a slow on/off rate.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Farnesyltransferase by CP-609,754

| Target | Assay System | IC50 Value | Reference |

| Recombinant Human H-Ras Farnesylation | Enzyme Assay | 0.57 ng/mL | |

| Recombinant Human K-Ras Farnesylation | Enzyme Assay | 46 ng/mL | |

| Mutant H-Ras Farnesylation in 3T3 Cells | Cellular Assay | 1.72 ng/mL |

Table 2: In Vivo Efficacy and Pharmacodynamic Effects of CP-609,754

| Parameter | Model System | Value | Reference |

| Tumor Growth Inhibition (ED50) | 3T3 H-ras (61L) Tumor Model | 28 mg/kg (twice daily oral dosing) | |

| Farnesyltransferase Inhibition in PBMCs | Human Clinical Trial (400 mg twice per day) | 95% maximal inhibition (2 hours post-dose) | |

| Farnesyltransferase Inhibition in PBMCs | Human Clinical Trial (640 mg twice daily) | ~60% inhibition at nadir plasma concentration | |

| Plasma Concentration for >30% FTase Inhibition | Mouse Model (continuous i.p. infusion) | >118 ng/mL |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of this compound on Ras protein farnesylation.

In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate to a biotinylated Ras protein.

Materials:

-

Recombinant human farnesyltransferase

-

Biotinylated H-Ras or K-Ras protein

-

[³H]farnesyl pyrophosphate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant farnesyltransferase, and biotinylated Ras protein.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding [³H]farnesyl pyrophosphate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA).

-

Add streptavidin-coated SPA beads to the reaction wells. The biotinylated and now radiolabeled Ras protein will bind to the beads.

-

Incubate to allow for binding of the biotinylated-Ras to the SPA beads.

-

Measure the radioactivity using a microplate scintillation counter. The proximity of the [³H]farnesyl group to the scintillant in the beads will generate a signal.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Cellular Ras Farnesylation Assay (SDS-PAGE Mobility Shift)

This method assesses the farnesylation status of Ras proteins in cultured cells by observing a mobility shift on SDS-PAGE. Unfarnesylated Ras migrates slower than its farnesylated counterpart.

Materials:

-

Cell line of interest (e.g., 3T3 cells transfected with H-Ras)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody against Ras (e.g., anti-H-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for the Ras protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the bands. The appearance of a slower-migrating band in treated cells indicates the presence of unfarnesylated Ras.

Visualizations

Ras Signaling Pathway

The following diagram illustrates the central role of farnesylation in the Ras signaling cascade, which is inhibited by this compound.

Caption: Ras signaling pathway and the inhibitory action of CP-609754.

Experimental Workflow: In Vitro Farnesyltransferase Inhibition Assay

The diagram below outlines the workflow for an in vitro farnesyltransferase inhibition assay.

Caption: Workflow for an in vitro farnesyltransferase inhibition assay.

Conclusion

This compound is a well-characterized inhibitor of farnesyltransferase with demonstrated activity against Ras protein farnesylation in both in vitro and in vivo settings. Its specific mechanism of action and potent inhibitory effects make it a valuable tool for studying Ras-dependent signaling pathways and a potential candidate for the development of anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

Unraveling the Cellular Machinery: A Technical Guide to the Targets of (Rac)-CP-609754

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of (Rac)-CP-609754, a potent small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and neurodegenerative disease research. This compound, a quinolinone derivative, has been identified as a highly specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several critical cellular proteins, most notably the Ras superfamily of small GTPases.[1] This guide will detail the quantitative aspects of its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Cellular Target: Farnesyltransferase

The primary cellular target of this compound is farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[3] This process, known as farnesylation, is essential for the proper membrane localization and subsequent biological activity of these proteins.[3] By inhibiting FTase, this compound prevents the farnesylation of key signaling proteins, thereby disrupting their function.

It is important to note that while initial inquiries may have associated this compound with phosphodiesterase 4 (PDE4) inhibition, extensive research has firmly established its role as a farnesyltransferase inhibitor. There is no substantial evidence to support that this compound is a PDE4 inhibitor.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Assay Type | Target | IC50 Value | Reference |

| In Vitro Enzyme Assay | Recombinant Human H-Ras Farnesylation | 0.57 ng/mL | |

| In Vitro Enzyme Assay | Recombinant Human K-Ras Farnesylation | 46 ng/mL | |

| Cell-Based Assay | Farnesylation of mutant H-Ras in 3T3 H-ras (61L)-transfected cells | 1.72 ng/mL |

Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound

Mechanism of Action: Competitive and Non-Competitive Inhibition

Kinetic studies have elucidated the specific mechanism by which this compound inhibits farnesyltransferase. The compound exhibits a dual mechanism of inhibition:

-

Competitive Inhibition with respect to the prenyl acceptor protein (e.g., H-Ras). This indicates that this compound binds to the same site on the farnesyltransferase-farnesyl pyrophosphate complex that the Ras protein would normally bind to.

-

Non-Competitive Inhibition with respect to the prenyl donor, farnesyl pyrophosphate (FPP). This suggests that the inhibitor does not compete with FPP for its binding site on the enzyme.

This compound is also characterized as a reversible inhibitor with a slow on/off rate.

Key Cellular Signaling Pathway: Ras Farnesylation and Membrane Association

The primary signaling pathway affected by this compound is the post-translational modification of Ras proteins. Farnesylation is the first and most critical step for the localization of Ras to the plasma membrane, a prerequisite for its function in signal transduction cascades that regulate cell proliferation, differentiation, and survival.

Experimental Protocols

The characterization of this compound as a farnesyltransferase inhibitor has relied on several key experimental methodologies.

In Vitro Farnesyltransferase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of farnesyltransferase.

Objective: To determine the IC50 value of this compound against recombinant human farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Recombinant human H-Ras or K-Ras protein

-

[³H]-Farnesyl pyrophosphate (FPP)

-

This compound at various concentrations

-

Scintillation counter

Protocol:

-

A reaction mixture is prepared containing farnesyltransferase, the Ras protein substrate, and varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of [³H]-FPP.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is terminated, and the amount of radiolabeled farnesyl group incorporated into the Ras protein is quantified using a scintillation counter.

-

The IC50 value is calculated as the concentration of this compound that reduces the farnesylation of the Ras protein by 50% compared to the control (no inhibitor).

Cell-Based Farnesylation Inhibition Assay (SDS-PAGE Analysis)

This method assesses the ability of this compound to inhibit Ras farnesylation within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the farnesylation of endogenous or overexpressed Ras proteins.

Materials:

-

Cell line (e.g., 3T3 H-ras (61L)-transfected cells)

-

[³⁵S]methionine

-

This compound at various concentrations

-

Lysis buffer

-

SDS-PAGE equipment

-

Autoradiography or phosphorimaging system

Protocol:

-

Cells are cultured and treated with varying concentrations of this compound for a specified duration.

-

The cells are then metabolically labeled with [³⁵S]methionine to radiolabel newly synthesized proteins, including Ras.

-

Following labeling, the cells are harvested and lysed.

-

Cell lysates are subjected to immunoprecipitation to isolate the Ras protein.

-

The immunoprecipitated proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then dried and exposed to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled Ras protein.

-

Unfarnesylated Ras migrates slower on the gel than farnesylated Ras, allowing for the visualization and quantification of the inhibitory effect. The IC50 is determined as the concentration of the inhibitor that results in a 50% shift from the farnesylated to the unfarnesylated form.

Conclusion

This compound is a potent and specific inhibitor of farnesyltransferase, targeting the crucial post-translational modification of Ras proteins and other farnesylated cellular components. Its well-defined mechanism of action and quantifiable inhibitory effects make it a valuable tool for research into Ras-driven cancers and other diseases where farnesylation plays a critical role. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar farnesyltransferase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Absolute quantification of farnesylated Ras levels in complex samples using liquid chromatography fractionation combined with tryptic digestion and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of (Rac)-CP-609754: A Farnesyltransferase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-CP-609754, a quinolinone derivative, is a potent and reversible inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily. By preventing the farnesylation of Ras, this compound disrupts its proper localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical attributes of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the prenyl group acceptor, the H-Ras protein, and a noncompetitive inhibitor concerning the prenyl group donor, farnesyl pyrophosphate (FPP).[1] This suggests that the compound binds to the FTase-FPP complex and obstructs the subsequent binding of the Ras protein.[1] It has been characterized as a reversible inhibitor with a slow on/off rate.[1] The primary therapeutic rationale for the development of this compound is the inhibition of the Ras signaling pathway, which is frequently hyperactivated in various human cancers.[2]

Signaling Pathway

The canonical pathway affected by this compound is the Ras-MAPK cascade. Farnesyltransferase inhibition prevents the farnesylation of Ras proteins, a critical step for their membrane association and subsequent activation of downstream effectors like Raf, MEK, and ERK. This ultimately leads to a reduction in cell proliferation and survival.

In Vitro Activity

The inhibitory potency of CP-609754 has been quantified in various in vitro assays, demonstrating its activity against both recombinant enzymes and cell-based models.

| Assay Description | Target | IC50 Value |

| Farnesylation of recombinant human H-Ras | Farnesyltransferase | 0.57 ng/mL |

| Farnesylation of recombinant human K-Ras | Farnesyltransferase | 46 ng/mL |

| Farnesylation of mutant H-Ras in transfected cells | Farnesyltransferase | 1.72 ng/mL |

| Data sourced from[1] |

Experimental Protocols

Farnesylation Inhibition in Transfected Cell Lines

-

Cell Line: 3T3 cells transfected with the mutant H-Ras (61L) oncogene.

-

Methodology: The assay is conducted by analyzing the incorporation of [35S]methionine-labeled material into H-Ras proteins via SDS-PAGE.

-

Procedure:

-

Transfected 3T3 cells are cultured in the presence of varying concentrations of CP-609,754.

-

The cells are subsequently labeled with [35S]methionine.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The gel is analyzed to distinguish between the farnesylated (migrates faster) and unfarnesylated (migrates slower) forms of H-Ras.

-

The IC50 value is determined as the concentration of CP-609,754 that inhibits the farnesylation of H-Ras by 50%.

-

In Vivo Efficacy

Preclinical evaluation in animal models has demonstrated the anti-tumor activity of CP-609754.

| Animal Model | Dosing Regimen | Key Findings |

| 3T3 H-ras (61L) Xenograft | 100 mg/kg, twice daily (oral) | Tumor regression |

| 3T3 H-ras (61L) Xenograft | 28 mg/kg | ED50 for tumor growth inhibition |

| 3T3 H-ras (61L) Xenograft | Continuous i.p. infusion (maintaining plasma levels >118 ng/mL) | >50% tumor growth inhibition; >30% inhibition of tumor FTase activity |

| 5XFAD Mouse Model of Alzheimer's Disease | Chronic treatment for 3 months (2-month-old mice) | Reduced amyloid plaque burden and tau hyperphosphorylation |

| 5XFAD Mouse Model of Alzheimer's Disease | Acute treatment for 3 weeks (5-month-old mice) | Reduced dystrophic neurite size |

| Data sourced from |

Experimental Protocols

Xenograft Tumor Model Efficacy Study

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: 3T3 H-ras (61L)-transfected cells are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. CP-609,754 is administered orally (e.g., via gavage) or by continuous intraperitoneal infusion.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Preclinical Research in Alzheimer's Disease

Interestingly, research using the synonym LNK-754 has explored its therapeutic potential in Alzheimer's disease. In 5XFAD mice, a model for amyloid pathology, LNK-754 was shown to reduce amyloid plaques and hyperphosphorylated tau. The proposed mechanism in this context involves the enhancement of retrograde axonal transport of endolysosomal organelles, which may improve the clearance of pathogenic proteins.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of farnesyltransferase, leading to significant anti-tumor activity in Ras-driven cancer models. The compound's well-defined mechanism of action, coupled with evidence of in vivo efficacy, underscores its potential as a targeted therapeutic agent. Furthermore, exploratory studies in models of Alzheimer's disease suggest a broader therapeutic applicability that warrants further investigation. This guide provides a foundational understanding of the preclinical characteristics of this compound to inform future research and development efforts.

References

The In Vitro Pharmacodynamics of (Rac)-CP-609754: A Technical Guide

This guide provides an in-depth overview of the in vitro pharmacodynamics of (Rac)-CP-609754, a potent farnesyltransferase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of this compound.

Introduction

This compound is a quinolinone derivative that acts as a reversible inhibitor of farnesyltransferase (FTase).[1] This enzyme catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation. Farnesylation is crucial for the proper localization and function of several key signaling proteins, most notably members of the Ras superfamily of small GTPases.

The Ras proteins (H-Ras, K-Ras, and N-Ras) are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers. By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras proteins, thereby blocking their translocation to the cell membrane and inhibiting their downstream signaling functions.[1]

Mechanism of Action

This compound exhibits a competitive binding mode with respect to the prenyl acceptor protein (e.g., H-Ras) and a noncompetitive mode with respect to the prenyl donor, farnesyl pyrophosphate (FPP).[1] The inhibitor interacts with the farnesyltransferase-farnesyl pyrophosphate complex and competes with the Ras protein for binding to the enzyme.[1] This reversible inhibition has been characterized by a slow on/off rate.[1]

Quantitative In Vitro Activity

The inhibitory potency of CP-609754 has been quantified in various in vitro assays. The following table summarizes the key IC50 values for the inhibition of farnesylation.

| Target | Assay System | IC50 (ng/mL) | Reference |